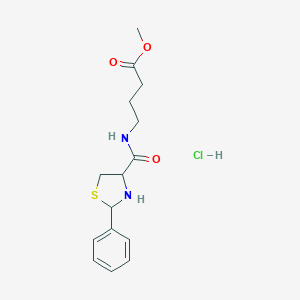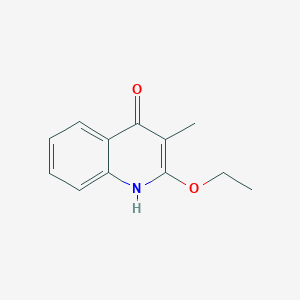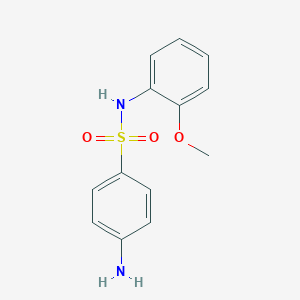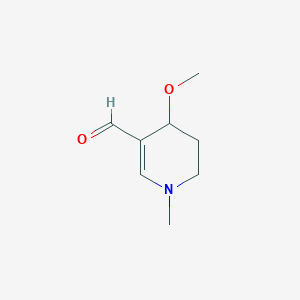
3-Pyridinecarboxaldehyde, 1,4,5,6-tetrahydro-4-methoxy-1-methyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinecarboxaldehyde, 1,4,5,6-tetrahydro-4-methoxy-1-methyl-(9CI) is a chemical compound that has gained significant attention due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 3-Pyridinecarboxaldehyde, 1,4,5,6-tetrahydro-4-methoxy-1-methyl-(9CI) is not fully understood. However, it has been suggested that it works by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-Pyridinecarboxaldehyde, 1,4,5,6-tetrahydro-4-methoxy-1-methyl-(9CI) has a number of biochemical and physiological effects. It has been found to reduce the production of nitric oxide and prostaglandin E2, both of which are involved in the inflammatory response. It has also been found to reduce the expression of matrix metalloproteinases, enzymes that play a role in tissue destruction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Pyridinecarboxaldehyde, 1,4,5,6-tetrahydro-4-methoxy-1-methyl-(9CI) in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines and chemokines. This makes it a useful tool in studying the inflammatory response. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 3-Pyridinecarboxaldehyde, 1,4,5,6-tetrahydro-4-methoxy-1-methyl-(9CI). One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its efficacy and safety in this context. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that it has neuroprotective properties, but more research is needed to determine its potential as a therapeutic agent in these diseases. Finally, more research is needed to fully understand its mechanism of action and how it can be used to modulate the inflammatory response.
Métodos De Síntesis
The synthesis of 3-Pyridinecarboxaldehyde, 1,4,5,6-tetrahydro-4-methoxy-1-methyl-(9CI) involves the reaction of 3-pyridinecarboxaldehyde with 1,4,5,6-tetrahydro-4-methoxy-1-methyl-2(1H)-pyrimidinone in the presence of a catalyst. The resulting product is a yellow solid that is soluble in most organic solvents.
Aplicaciones Científicas De Investigación
3-Pyridinecarboxaldehyde, 1,4,5,6-tetrahydro-4-methoxy-1-methyl-(9CI) has been used in various scientific research applications. It has been found to have anti-inflammatory properties and has been used in studies on the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. It has also been used in studies on the treatment of cancer due to its ability to inhibit the growth of cancer cells.
Propiedades
Número CAS |
107673-04-1 |
|---|---|
Nombre del producto |
3-Pyridinecarboxaldehyde, 1,4,5,6-tetrahydro-4-methoxy-1-methyl-(9CI) |
Fórmula molecular |
C8H13NO2 |
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
4-methoxy-1-methyl-3,4-dihydro-2H-pyridine-5-carbaldehyde |
InChI |
InChI=1S/C8H13NO2/c1-9-4-3-8(11-2)7(5-9)6-10/h5-6,8H,3-4H2,1-2H3 |
Clave InChI |
IHKDTCHGJLWXQL-UHFFFAOYSA-N |
SMILES |
CN1CCC(C(=C1)C=O)OC |
SMILES canónico |
CN1CCC(C(=C1)C=O)OC |
Sinónimos |
3-Pyridinecarboxaldehyde, 1,4,5,6-tetrahydro-4-methoxy-1-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-[4-(aminomethyl)phenyl]propanoate](/img/structure/B9888.png)
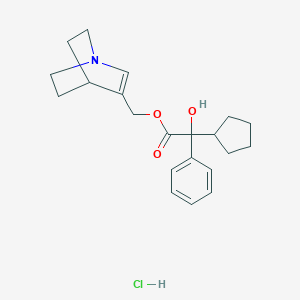
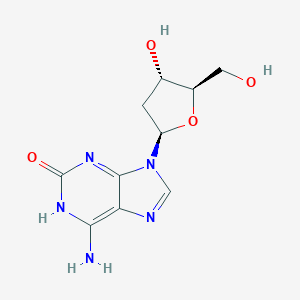
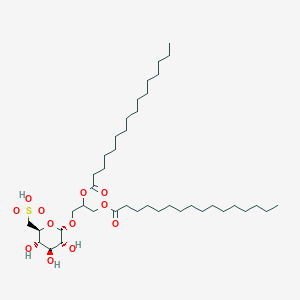
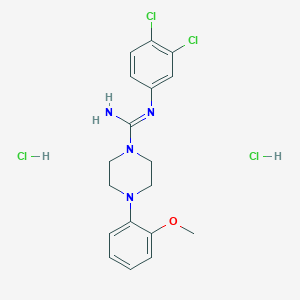
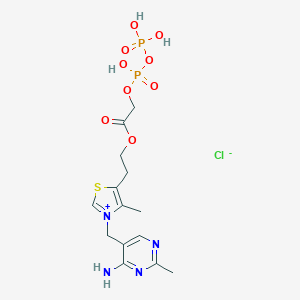
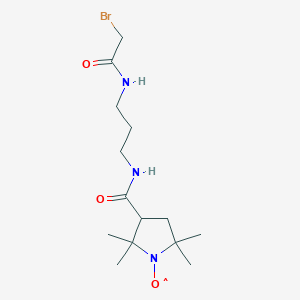
![methyl (2S)-2-[[2-[[(2R)-2-(decanoylamino)-3-(2-methoxy-2-oxoethyl)sulfanylpropanoyl]amino]acetyl]amino]-3-methylbutanoate](/img/structure/B9900.png)
![6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene](/img/structure/B9901.png)
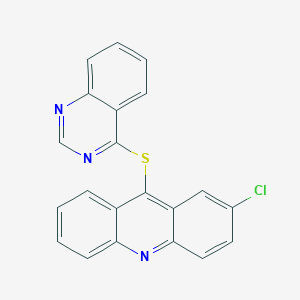
![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B9909.png)
